4-(benzenesulfonyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]butanamide
Description
4-(Benzenesulfonyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]butanamide is a synthetic organic compound featuring a pyrazole core substituted with a methyl group at position 3 and an isopropyl group at position 1. The benzenesulfonyl group is a strong electron-withdrawing substituent, which may enhance binding interactions in biological systems, such as enzyme inhibition, while the pyrazole ring provides a rigid scaffold for structural diversity.
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-13(2)20-16(12-14(3)19-20)18-17(21)10-7-11-24(22,23)15-8-5-4-6-9-15/h4-6,8-9,12-13H,7,10-11H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUSDAJLNHAWNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CCCS(=O)(=O)C2=CC=CC=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(benzenesulfonyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]butanamide , a pyrazole derivative, has garnered interest due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological effects, including anti-inflammatory, analgesic, and antitumor properties. This article reviews the biological activity of this specific compound, supported by recent research findings and case studies.
Chemical Structure
The compound can be represented structurally as follows:
1. Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a related pyrazole compound, 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide, showed effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli .
2. Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives is well-documented. In vitro studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. The specific compound under discussion has shown promise in reducing inflammation markers in animal models .
3. Analgesic Effects
Pyrazoles are also recognized for their analgesic effects. Research indicates that compounds with similar structures can effectively alleviate pain in various experimental models . The mechanism is believed to involve the inhibition of cyclooxygenase enzymes (COX), which play a key role in pain pathways.
4. Antitumor Activity
Emerging evidence suggests that pyrazole derivatives can exert antitumor effects. Studies have indicated that these compounds may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspases .
Case Study 1: Antimicrobial Efficacy
A study published in PubMed evaluated the antimicrobial efficacy of a pyrazole derivative similar to our compound against several pathogens. The results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL against E. coli, highlighting its potential as an antimicrobial agent .
Case Study 2: Anti-inflammatory Mechanism
In another investigation, researchers assessed the anti-inflammatory effects of a structurally related pyrazole derivative in a rat model of arthritis. The compound significantly reduced swelling and pain scores compared to controls, suggesting its therapeutic potential in inflammatory diseases .
Research Findings Summary
Comparison with Similar Compounds
N-[3-(5-tert-butyl-2-methyl-3-furyl)-1H-pyrazol-5-yl]thiophene-2-sulfonamide
- Key Differences: Sulfonamide Group: The thiophene-2-sulfonamide substituent replaces the benzenesulfonyl group in the target compound. Thiophene, being a heteroaromatic ring, offers distinct electronic properties (e.g., reduced electron-withdrawing effects compared to benzene) and steric profiles.
- Implications : The thiophene sulfonamide may exhibit reduced binding affinity to proteases compared to benzenesulfonyl derivatives due to weaker electron-withdrawing effects.
N-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzyl]-1-ethyl-1H-benzimidazol-2-amine
- Key Differences: Core Structure: A dihydro-pyrazole fused with benzimidazole replaces the pyrazole-butanamide scaffold. The benzyl linkage and benzimidazole moiety introduce planar aromaticity, contrasting with the flexible butanamide chain in the target compound.
Functional Group Variations in Amide-Linked Compounds
N-[4-(Chlorodifluoromethoxy)phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-5-yl)-3-pyridinecarboxamide
- Key Differences: Aromatic System: A pyridinecarboxamide replaces the benzenesulfonyl-butanamide chain. Pyridine’s electron-deficient nature may alter charge distribution and hydrogen-bonding capacity. Substituents: The chlorodifluoromethoxy group introduces halogenated and fluorinated motifs, which are known to enhance metabolic stability and bioavailability compared to non-halogenated groups like benzenesulfonyl .
- Implications : The pyridine core and fluorinated substituents may improve pharmacokinetic properties but reduce electrostatic interactions with polar enzyme residues.
Comparative Physicochemical and Pharmacological Profiles
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(benzenesulfonyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]butanamide, and how can reaction conditions be optimized?
- Methodology : Multi-step organic synthesis typically involves coupling a substituted pyrazole with a benzenesulfonyl butanamide precursor. Key steps include:
- Starting materials : 3-methyl-1-(propan-2-yl)-1H-pyrazol-5-amine, benzenesulfonyl chloride derivatives, and activated carbonyl intermediates.
- Reaction optimization : Use polar aprotic solvents (e.g., DMF or DCM) and coupling agents (e.g., HATU or EDCI) to enhance yield. Temperature control (0–25°C) minimizes side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity.
Q. How can the molecular structure of this compound be validated experimentally?
- Methodology : Combine spectroscopic and computational techniques:
- NMR : Assign peaks using - and -NMR to confirm substituent positions (e.g., isopropyl group at pyrazole N1, benzenesulfonyl at C4).
- X-ray crystallography : Resolve crystal packing and torsional angles of the butanamide linker .
- Computational validation : Use Multiwfn software for electron density topology analysis to verify bond critical points and noncovalent interactions (e.g., sulfonyl-pyrazole stacking) .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodology : Prioritize assays based on structural analogs:
- Antimicrobial : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to controls like ciprofloxacin .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), monitoring IC values. Include ROS generation assays to probe mechanism .
- Enzyme inhibition : Fluorescence-based assays targeting cyclooxygenase-2 (COX-2) or kinases, given the sulfonamide’s affinity for catalytic pockets .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodology : Systematically modify substituents and analyze effects:
- Pyrazole ring : Replace isopropyl with cyclopropyl to assess steric effects on target binding .
- Benzenesulfonyl group : Introduce electron-withdrawing groups (e.g., -NO) to enhance electrophilicity and interaction with nucleophilic residues .
- Butanamide linker : Shorten to propanamide or introduce α-methylation to evaluate conformational flexibility .
- Data analysis : Use multivariate regression to correlate logP, polar surface area, and bioactivity .
Q. What strategies address solubility limitations in pharmacokinetic studies?
- Methodology :
- Prodrug design : Esterify the butanamide carbonyl to improve membrane permeability, with hydrolysis in vivo restoring activity .
- Co-solvent systems : Use PEG-400/water mixtures for in vivo dosing, validated via HPLC-UV monitoring of plasma concentrations .
- Nanoparticle encapsulation : Employ PLGA nanoparticles to enhance bioavailability, characterized by dynamic light scattering (DLS) and in vitro release studies .
Q. How should contradictory data in biological assays be resolved?
- Methodology :
- Orthogonal validation : Confirm anticancer activity via both MTT and clonogenic assays. Use siRNA knockdown of suspected targets (e.g., COX-2) to verify mechanism .
- Metabolite profiling : LC-MS/MS to identify off-target metabolites that may interfere with assay results .
- Statistical rigor : Apply Benjamini-Hochberg correction to high-throughput screening data to reduce false positives .
Q. What computational tools predict binding modes with biological targets?
- Methodology :
- Docking : Use AutoDock Vina to model interactions with COX-2 or androgen receptors, guided by crystallographic data from similar sulfonamides .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the sulfonyl group in hydrophobic pockets .
- Pharmacophore mapping : Phase software to identify critical features (e.g., hydrogen bond acceptors at the pyrazole N2 position) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
